(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid

Asymmetric Synthesis Chiral Resolution Process Chemistry

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid (CAS 452324-76-4; molecular formula C₁₂H₁₂O₃; MW 204.22) is a chiral trans-cyclopropane carboxylic acid bearing a 2,3-dihydrobenzofuran moiety at the 4-position. It serves as the pivotal chiral intermediate in the synthesis of tasimelteon (Hetlioz®), an FDA-approved dual melatonin receptor agonist (MT1/MT2) for the treatment of Non-24-Hour Sleep-Wake Disorder.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B12104750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C3CC3C(=O)O
InChIInChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)
InChIKeyJUVHWXZKOCRDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic Acid: Chiral Intermediate Procurement Guide for Tasimelteon Synthesis


(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid (CAS 452324-76-4; molecular formula C₁₂H₁₂O₃; MW 204.22) is a chiral trans-cyclopropane carboxylic acid bearing a 2,3-dihydrobenzofuran moiety at the 4-position [1]. It serves as the pivotal chiral intermediate in the synthesis of tasimelteon (Hetlioz®), an FDA-approved dual melatonin receptor agonist (MT1/MT2) for the treatment of Non-24-Hour Sleep-Wake Disorder [2]. The compound contains two stereogenic centers; only the (1R,2R)-trans configuration yields pharmacologically active tasimelteon, and enantiomeric purity is routinely controlled during manufacture by chiral HPLC and specific optical rotation [3].

Why (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic Acid Cannot Be Substituted with In-Class Analogs


This compound occupies a structurally constrained position within the tasimelteon synthetic pathway where three parameters—regiochemistry (4- vs. 5-substitution on the dihydrobenzofuran), relative stereochemistry (trans vs. cis cyclopropane), and absolute stereochemistry ((1R,2R) vs. (1S,2S))—simultaneously determine downstream pharmacological activity [1]. Substitution with the (1S,2S) enantiomer, the cis diastereomer, the racemic trans mixture, the 5-substituted regioisomer (CAS 936727-45-6), or the unsaturated benzofuran analog (Impurity 4 in pharmaceutical-grade tasimelteon) each yield intermediates that cannot produce active pharmaceutical ingredient meeting regulatory specifications [2][3]. Enantiomeric purity of this intermediate is controlled by chiral HPLC throughout manufacture precisely because stereochemical erosion at this stage propagates irreversibly into the final drug substance [3].

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: ≥99.9% e.e. Achievable via Diastereoselective Crystallization vs. 84% e.e. Raw Trans Mixture

Prasad et al. demonstrated that the raw trans-cyclopropane product from Ru(ip-Pybox)-catalyzed asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran with ethyl diazoacetate yields an 84% enantiomeric excess for the trans isomer [1]. Subsequent selective hydrolysis of the ethyl ester followed by a single diastereoselective crystallization with (+)-dehydroabeitylamine upgrades the enantiomeric purity to ≥99.9% e.e. for the desired (1R,2R) isomer [1]. The (1S,2S) enantiomer and the cis diastereomer are both rejected into the mother liquor during this crystallization step, demonstrating that the (1R,2R) acid possesses a unique solid-state packing preference with the chiral resolving agent that its stereoisomers lack.

Asymmetric Synthesis Chiral Resolution Process Chemistry Enantiomeric Excess

Trans:cis Diastereomeric Ratio: 96:4 After Selective Hydrolysis vs. 90:10 Raw Cyclopropanation Product

The Ru(ip-Pybox)-catalyzed asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran initially produces a 90:10 trans:cis mixture of cyclopropane ethyl esters [1]. Selective hydrolysis of the crude ester mixture preferentially hydrolyzes the trans ester, and the resulting acid is isolated to afford the cyclopropyl acid 2 as a 96:4 trans:cis mixture [1]. This represents a diastereomeric enrichment factor of approximately 2.7-fold reduction in cis content (from ~10% to ~4%) without requiring preparative chromatography. The cis diastereomer, if carried forward, would produce cis-tasimelteon stereoisomers that are not the approved active pharmaceutical ingredient.

Diastereoselectivity Cyclopropanation Process Optimization Isomer Separation

Regiochemical Specificity: 4-Position Substitution on Dihydrobenzofuran vs. 5-Position Regioisomer (CAS 936727-45-6)

The target compound bears the cyclopropane carboxylic acid substituent at the 4-position of the 2,3-dihydrobenzofuran ring, which is the connectivity required for tasimelteon [1]. The 5-position regioisomer, 1-(2,3-dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (CAS 936727-45-6), shares the identical molecular formula (C₁₂H₁₂O₃) and molecular weight (204.22) , making it a potential contaminant or mis-specified substitute. However, the 5-substituted regioisomer cannot yield tasimelteon because the final drug requires the 4-position linkage for correct geometry of the cyclopropylmethylpropanamide pharmacophore at the melatonin receptors [2]. In pharmaceutical-grade tasimelteon, the benzofuran-4-yl analog (Impurity 4) is explicitly monitored as a specified impurity distinct from the dihydrobenzofuran-4-yl target [2].

Regiochemistry Structure-Activity Relationship Intermediate Specification Isomer Purity

Process Scalability and Safety: Multi-Kilogram Asymmetric Cyclopropanation Using Styrene as Limiting Reagent vs. Earlier Diazomethane or Camphorsultam Methods

The Prasad et al. process delivers the target (1R,2R) acid in 60–65 M% overall yield from 4-vinyl-2,3-dihydrobenzofuran on multi-kilogram scale, employing ethyl diazoacetate as the cyclopropanating agent with catalytic Ru(ip-Pybox) [1]. This contrasts with two earlier approaches: (a) the WO 98/25606 method, which uses (−)-2,10-camphorsultam as a covalent chiral auxiliary and 1-methyl-3-nitro-1-nitrosoguanidine as the cyclopropanating agent—neither reagent is considered suitable for industrial scale production [2]; and (b) the method referenced in CN104402849A, which uses highly toxic and explosive diazomethane as raw material and is explicitly noted as unable to scale [3]. A further innovation in the Prasad process is the use of the styrene as the limiting reagent rather than in excess, which was economically essential because 4-vinyl-2,3-dihydrobenzofuran requires multiple chemical conversions to prepare and would be prohibitively expensive if used in excess [1].

Process Chemistry Scale-Up Asymmetric Catalysis Industrial Synthesis

Intermediate vs. Ester Derivative: Free Acid Form Enables Direct Downstream Amidation Without Ester Hydrolysis Step

The free carboxylic acid form (CAS 452324-76-4) is directly converted to the corresponding carboxamide and subsequently to the cyclopropanemethylamine key intermediate without requiring a separate ester hydrolysis step [1]. In contrast, the ethyl ester derivative (CAS 452324-74-2), while also an intermediate in tasimelteon synthesis, requires an additional hydrolysis step to liberate the free acid before further transformation to the amine [1]. In the CN102675268A patent, the free acid is directly chloridized to the carbonyl chloride, then subjected to ammonolysis and reduction to yield (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethylamine in a three-step sequence with reported advantages of high yield per step, fewer side reactions, and high product purity [1].

Synthetic Efficiency Intermediate Form Selection Amidation Route Optimization

(1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic Acid: High-Value Application Scenarios for Scientific and Industrial Procurement


GMP-Grade Tasimelteon API Manufacturing: Chiral Intermediate with Documented ≥99.9% e.e. Specification

For pharmaceutical manufacturers producing tasimelteon active pharmaceutical ingredient under GMP conditions, this intermediate is the gateway chiral building block. The Prasad et al. process demonstrates that ≥99.9% enantiomeric excess is achievable at multi-kilogram scale via diastereoselective crystallization with (+)-dehydroabeitylamine [1]. Routine enantiomeric purity control by chiral HPLC and specific optical rotation is mandated throughout intermediate and API manufacture [2]. The pharmaceutical-grade tasimelteon patent explicitly identifies and quantifies seven process-related impurities including the benzofuran-4-yl analog (Impurity 4), underscoring that regio- and stereochemical fidelity at this intermediate stage directly determines final API impurity profiles [3].

Process Development and Route Scouting: Catalyst and Condition Benchmarking Using a Well-Characterized Cyclopropane Substrate

The (1R,2R) acid serves as a benchmark substrate for developing novel asymmetric cyclopropanation methodologies. The Prasad pilot-scale synthesis established baseline metrics—90:10 trans:cis initial ratio, 84% e.e. from Ru(ip-Pybox) catalysis, upgradable to 96:4 trans:cis and ≥99.9% e.e. [1]. More recent biocatalytic approaches using engineered myoglobins have achieved >99.9% de and ee directly in a single step for related dihydrobenzofuran cyclopropane scaffolds [4], providing a comparative framework for evaluating new catalytic systems against this industry-standard substrate.

Melatonin Receptor Agonist SAR Programs: Chiral Intermediate for Analog Synthesis

The BMS patent US5856529 and related patent family disclose extensive structure-activity relationships for benzofuran and dihydrobenzofuran melatonergic agents, where the trans-cyclopropane carboxylic acid intermediate is common to numerous analogs with varying amide substituents [5]. Compounds in this series with the trans-(1R,2R) dihydrobenzofuran-4-yl scaffold show melatonin receptor binding IC₅₀ values in the sub-10 nM range (+++ designation) [5]. Procuring this intermediate enables systematic diversification of the amide group for MT1/MT2 selectivity optimization without re-optimizing the chiral cyclopropane construction.

Chiral Purity Reference Standard for Quality Control Laboratories

Given that the (1S,2S) enantiomer, the cis diastereomer, and the racemic trans mixture are all potential contaminants in tasimelteon synthesis [2], a well-characterized batch of the (1R,2R) acid with documented ≥99.9% e.e. [1] serves as a reference standard for chiral HPLC method development and batch release testing. The pharmaceutical-grade tasimelteon patent specifies HPLC/UPHC methods for separation and quantification of stereoisomeric and process impurities [3], and the corresponding acid intermediate is essential for establishing relative retention times and system suitability criteria.

Quote Request

Request a Quote for (1R,2R)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.